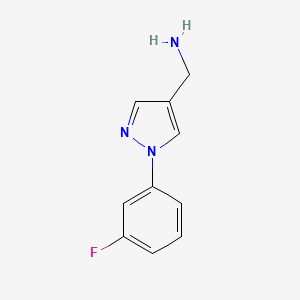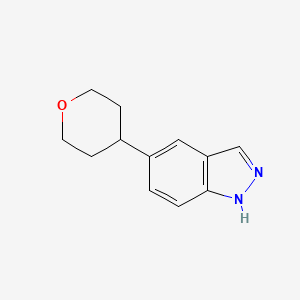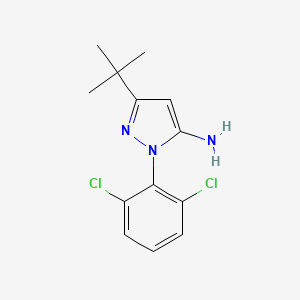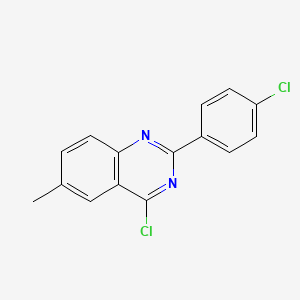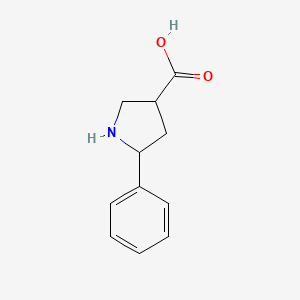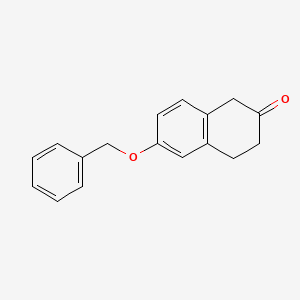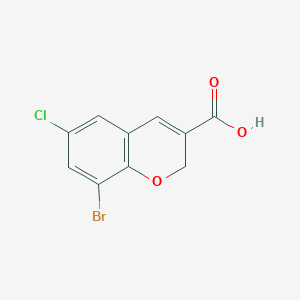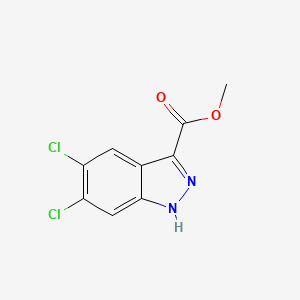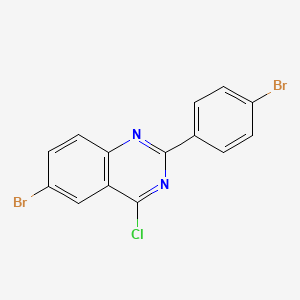
6-(furan-2-yl)-1H-indole
Vue d'ensemble
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans . Furan derivatives have occupied a unique place in the field of medicinal chemistry .
Synthesis Analysis
Furans are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . Recent advances in the synthesis of furan compounds have seen some classical methods being modified and improved, while other new methods have been developed .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecules .Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For example, furan platform chemicals can be economically synthesized from biomass . A variety of catalysts are used for these transformations .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Applications De Recherche Scientifique
Applications antibactériennes
6-(furan-2-yl)-1H-indole : et ses dérivés ont été reconnus pour leur potentiel dans la lutte contre les infections bactériennes. Le noyau furanne est un élément essentiel dans la synthèse de nouveaux médicaments visant à lutter contre la résistance microbienne . Ces composés ont montré une efficacité contre les bactéries à Gram positif et à Gram négatif, offrant une voie prometteuse pour le développement de nouveaux agents antibactériens.
Matériaux photoluminescents
Le composé a été utilisé dans la création de matériaux photoluminescents. Plus précisément, un complexe hétéroléptique de Cu(I) avec le this compound comme ligand a été synthétisé, présentant une émission uniquement à l'état solide et démontrant un rendement quantique de photoluminescence de 2,5 % . Cela ouvre des applications dans les dispositifs organiques électroluminescents (OLED) et d'autres domaines où la luminescence est souhaitée.
Agents antimicrobiens
Les dérivés du furanne, y compris le this compound, ont été documentés comme possédant une gamme d'activités biologiques. Ils ont été utilisés comme agents antimicrobiens, montrant des promesses dans la lutte contre les souches résistantes aux médicaments . Leur polyvalence dans les réactions structurales permet la création d'une variété de composés ayant des propriétés antimicrobiennes potentielles.
Synthèse chimique
Dans le domaine de la synthèse chimique, le this compound sert de brique de construction polyvalente. Il peut être utilisé pour synthétiser une vaste gamme de produits chimiques spécialisés, y compris ceux ayant des propriétés antimicrobiennes . La possibilité de modifier le noyau furanne permet aux chimistes d'attribuer différentes activités aux composés résultants.
Effets ergogènes
Il existe des preuves suggérant que les dérivés du this compound peuvent influencer les facteurs liés aux performances de l'exercice, indiquant des effets ergogènes potentiels. Cela pourrait conduire à des applications en science du sport et en nutrition, où l'amélioration des performances physiques est un sujet d'intérêt.
Applications antifongiques
La modification du groupe fonctionnel aldéhyde du furfural, un dérivé du furanne apparenté, en différents groupes tels que nitro, imine et chalcone, a donné lieu à des composés ayant des propriétés antifongiques . Cela suggère que des modifications similaires apportées au this compound pourraient produire des composés utiles pour protéger des matériaux comme le bois contre les attaques fongiques.
Production de colorants
Les dérivés du furanne ont également été utilisés dans la production de colorants pour tissus. La réaction du furfural avec la thiourée donne des composés qui servent de colorants potentiels pour la laine et le coton, offrant différentes teintes . Cela indique que le this compound pourrait potentiellement être modifié pour créer de nouveaux colorants pour les applications textiles.
Recherche sur le cancer
Le cycle furanne est présent dans de nombreux composés ayant des propriétés anticancéreuses. Bien que des études spécifiques sur le this compound dans la recherche sur le cancer ne soient pas citées directement, la présence générale des dérivés du furanne dans ce domaine suggère qu'il pourrait avoir des applications dans le développement de médicaments anticancéreux .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future of furan derivatives looks promising with their wide-spread applications in various fields such as therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
Propriétés
IUPAC Name |
6-(furan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOMEJBHZIMBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696281 | |
| Record name | 6-(Furan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885273-35-8 | |
| Record name | 6-(2-Furanyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Furan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



